BIIB021
Description
Introduction to BIIB021
Historical Development and Discovery
This compound originated from structure-based drug design efforts to develop orally bioavailable HSP90 inhibitors. Early HSP90-targeting agents, such as geldanamycin derivatives (e.g., 17-AAG), faced limitations due to hepatotoxicity and poor solubility. In the mid-2000s, Conforma Therapeutics (later acquired by Biogen Idec) pioneered synthetic purine-based scaffolds to circumvent these issues.
Key milestones include:
- 2007 : Identification of 2-amino-6-halopurine derivatives with nanomolar affinity for HSP90.
- 2009 : Preclinical validation of this compound (then CNF2024) showing oral efficacy in xenograft models.
- 2012 : Phase II clinical trials in gastrointestinal stromal tumors (GIST) refractory to imatinib.
This compound’s design leveraged X-ray crystallography (PDB: 3O6O) to optimize interactions with the ATP-binding pocket, resulting in a 1.7 nM binding affinity (Ki) .
Classification as an HSP90 Inhibitor
This compound belongs to the N-terminal ATP-competitive inhibitors class, characterized by:
- Mechanism : Displaces ATP in the HSP90 N-terminal domain, disrupting chaperone function and inducing proteasomal degradation of client proteins.
- Selectivity : Minimal activity against kinases or ATPases at 10 μM.
- Key client proteins affected :
| Client Protein | Role in Oncogenesis | Degradation Efficacy (EC₅₀) |
|---|---|---|
| HER-2 | Breast cancer | 38 nM (MCF-7 cells) |
| AKT | Survival signaling | 50–100 nM |
| Raf-1 | MAPK pathway | 60–120 nM |
Unlike ansamycins, this compound does not require metabolic activation and avoids hepatotoxicity.
Significance in Chemical Biology Research
This compound has advanced research in multiple areas:
- Oral bioavailability : Demonstrated efficacy in murine models at 625 mg/kg/week, enabling flexible dosing regimens.
- Biomarker development : HER-2 extracellular domain (ECD) in plasma serves as a pharmacodynamic marker for HSP90 inhibition.
- Multidrug resistance : Overcomes resistance in imatinib-refractory GIST by degrading KIT mutants.
- Radiosensitization : Enhances radiation efficacy in head/neck squamous carcinoma by suppressing DNA repair mechanisms.
Recent studies also highlight its utility in EBV-associated lymphomas , where it downregulates LMP1 and induces apoptosis.
General Overview of Purine-Based HSP90 Inhibitors
Purine-based inhibitors represent a major advance in HSP90-targeted therapy. Key features include:
Structural Evolution
| Generation | Example | Improvements Over Prior Agents |
|---|---|---|
| First | PU3 | Synthetic scaffold, moderate potency |
| Second | This compound | Oral bioavailability, Ki = 1.7 nM |
| Third | PU-H71 | Tumor-selective retention |
Advantages Over Natural Products
- Synthetic accessibility : Scalable synthesis (e.g., this compound’s 6-step route).
- Reduced toxicity : No quinone moiety, minimizing oxidative stress.
- Diverse modifications : Substituents at C2, C6, and C9 modulate potency and solubility.
Comparative Binding Affinities
| Inhibitor | Ki (nM) | Selectivity for HSP90 Isoforms |
|---|---|---|
| This compound | 1.7 | HSP90α/β |
| 17-AAG | 4.6 | HSP90α/β |
| PU-H71 | 0.6 | Tumor-enriched HSP90 |
Properties
IUPAC Name |
6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDDKSCVCJTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025952 | |
| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848695-25-0 | |
| Record name | [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848695-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIIB021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848695250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIIB021 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIIB 021 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIIB021 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851B9FQ7Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
BIIB021 is a fully synthetic compound. The synthetic route involves the preparation of a purine scaffold, which is then functionalized to introduce the necessary substituents. The compound is synthesized by substituting a chlorine atom at position 6 and a (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group at position 9 of the purine ring . The industrial production methods involve optimizing the reaction conditions to achieve high yield and purity, ensuring the compound’s efficacy and safety for clinical use .
Chemical Reactions Analysis
BIIB021 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where specific substituents on the purine ring are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hematologic Malignancies
- Myelodysplastic Syndromes (MDS): In a study involving SKM-1 cells, BIIB021 demonstrated a concentration-dependent inhibition of cell growth with IC50 values of 275.2 nM at 24 hours and 163.9 nM at 48 hours. The compound induced apoptosis via the activation of caspases, notably caspase-3, -8, and -9 .
- T and NK Lymphomas: this compound effectively suppressed the growth of EBV-positive NK cell lymphomas in murine models, indicating its potential as a treatment for lymphoproliferative disorders .
Solid Tumors
- Gastrointestinal Stromal Tumors (GIST): A Phase II clinical trial showed that this compound improved outcomes in patients with GISTs that were refractory to standard treatments. Patients exhibited significant reductions in tumor metabolic activity as measured by PET scans .
- Adrenocortical Carcinoma: Preclinical studies indicated that this compound was more effective than traditional Hsp90 inhibitors like 17-AAG in treating adrenocortical carcinoma, particularly in tumors expressing P-glycoprotein, which is associated with drug resistance .
Case Studies
Efficacy Against Drug Resistance
This compound's ability to target tumors with acquired multidrug resistance makes it a promising candidate for treating difficult-to-manage cancers. Studies have shown that it retains efficacy even in cells with upregulated efflux pumps or antiapoptotic mechanisms that typically confer resistance to other therapies .
Mechanism of Action
BIIB021 exerts its effects by binding competitively with geldanamycin in the ATP-binding pocket of Hsp90. This binding interferes with the chaperone function of Hsp90, leading to the degradation of client proteins such as HER-2, AKT, and Raf-1. The inhibition of Hsp90 results in the up-regulation of heat shock proteins Hsp70 and Hsp27, ultimately leading to growth inhibition and cell death in tumor cells .
Comparison with Similar Compounds
Key Features :
- Mechanism : Targets Hsp90’s ATPase activity, leading to client protein degradation and downstream pathway inhibition (e.g., PI3K/Akt, NF-κB, JAK/STAT) .
- Pharmacokinetics: Oral bioavailability with dose-dependent tumor suppression in xenograft models .
- Clinical Status : Phase I/II trials for solid tumors and gastrointestinal stromal tumors (GIST) .
Comparison with Other Hsp90 Inhibitors
2.1 Structural and Mechanistic Differences
| Compound | Class/Structure | Mechanism | Key Client Proteins Affected | Administration | Clinical Phase |
|---|---|---|---|---|---|
| BIIB021 | Synthetic purine-based | Binds Hsp90 ATP pocket; degrades HER2, Akt, CDK4/6, Raf-1 | HER2, Akt, CDK4/6, Raf-1, NF-κB | Oral | Phase II |
| 17-AAG (Tanespimycin) | Benzoquinone ansamycin | Binds Hsp90 N-terminal; inhibits ATPase | HER2, BCR-ABL, mutant p53 | IV | Phase III (discontinued) |
| Ganetespib (STA-9090) | Resorcinol derivative | Binds Hsp90 C-terminal; destabilizes oncoproteins | HER2, EGFR, ALK, HIF-1α | IV | Phase III |
| EC144 | This compound derivative | Modified purine scaffold; enhanced hydrophobic interactions | HER2, Akt, CDK4/6 | Oral | Preclinical |
| AUY922 (Luminespib) | Isoxazole derivative | Targets Hsp90 ATP pocket; broad client degradation | HER2, EGFR, MET, BRAF | IV | Phase II |
Key Insights :
- Oral vs. IV Administration : this compound’s oral bioavailability provides a practical advantage over IV-administered inhibitors like 17-AAG and AUY922 .
- Structural Optimization : EC144, a this compound analog with a 7-deazapurine core, shows 20-fold higher efficacy in mice by enhancing hydrophobic interactions with Hsp90’s binding pocket .
2.2 Efficacy in Preclinical Models
Notable Advantages of this compound:
- Broad-Spectrum Activity : Suppresses NF-κB, PI3K/Akt, and cell cycle proteins (CDK4/6, cyclin D1), enhancing efficacy in hematologic and solid tumors .
- Overcoming Resistance : Degrades BCR-ABL in T315I-mutant CML and restores sensitivity to tyrosine kinase inhibitors .
2.3 Clinical Performance
This compound’s Clinical Edge :
- Combination Potential: Synergizes with chloroquine (autophagy inhibition) in CML and with radiotherapy in ESCC .
- Biomarker Utility : Plasma HER2 extracellular domain serves as a pharmacodynamic marker for Hsp90 inhibition .
Biological Activity
BIIB021, also known as a next-generation inhibitor of heat shock protein 90 (Hsp90), has garnered significant attention for its potential therapeutic applications in various cancers. This compound demonstrates a multifaceted biological activity, particularly in inducing apoptosis and inhibiting tumor growth across different cancer types, including hematological malignancies and solid tumors.
This compound functions primarily by binding to Hsp90, disrupting its chaperone activity, and leading to the degradation of client proteins involved in tumor growth and survival. This includes key oncogenic proteins such as HER-2, Akt, and Raf-1. The inhibition of Hsp90 results in the destabilization of these proteins, ultimately triggering apoptotic pathways within cancer cells .
Cytotoxicity and Apoptosis Induction
Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study on chronic myeloid leukemia (CML) cells demonstrated that this compound induced significant cytotoxicity in both imatinib-sensitive and -resistant cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (nM) at 48 hours |
|---|---|
| K562 | 513.99 |
| K562/G | 603.53 |
| 32Dp210 | 110.08 |
| 32Dp210-T315I | 148.07 |
Additionally, this compound treatment led to the activation of the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic proteins Bak and Bad, alongside a decrease in anti-apoptotic Mcl-1 .
Cell Cycle Arrest
This compound also induces cell cycle arrest. In Molt-4 cells, treatment with this compound resulted in a dose-dependent accumulation of cells in the G0/G1 phase, with significant reductions in S phase progression. The observed changes indicate that this compound effectively halts cell proliferation by interfering with cell cycle dynamics .
In Vivo Studies
In vivo assessments have further validated the efficacy of this compound. A phase II clinical trial highlighted its potential in treating gastrointestinal stromal tumors (GIST), where patients exhibited objective responses despite being refractory to traditional therapies . Moreover, studies involving murine models have shown that this compound can suppress the growth of EBV-positive T and NK cell lymphomas through apoptosis induction and cell cycle arrest mechanisms .
Combination Therapies
Research has also explored the synergistic effects of combining this compound with other therapeutic agents. For example, combining this compound with autophagy inhibitors has been shown to enhance the drug's cytotoxic effects against CML cells, indicating a potential strategy for overcoming resistance mechanisms . Furthermore, its combination with traditional chemotherapeutics like doxorubicin has demonstrated additive effects in reducing tumor viability .
Q & A
Q. What is the primary mechanism of BIIB021 in targeting cancer cells?
this compound is a synthetic Hsp90 inhibitor that binds competitively to the ATP-binding pocket of Hsp90, disrupting its chaperone function. This leads to the degradation of Hsp90 client proteins (e.g., BCR-ABL, HER-2, Akt, and Raf-1) via the proteasome pathway, ultimately inducing apoptosis and autophagy. Methodologically, researchers can validate this mechanism using Western blotting to monitor client protein degradation and proteasome activity assays .
Q. How does this compound induce apoptosis in chronic myeloid leukemia (CML) cells?
this compound triggers the mitochondrial intrinsic apoptotic pathway by upregulating pro-apoptotic proteins (e.g., Bak, Bad) and downregulating anti-apoptotic proteins (e.g., Mcl-1, Bcl-2). Key techniques include Annexin V/PI staining for apoptosis detection, caspase-3/9 activation assays, and mitochondrial membrane potential analysis using JC-1 dye. Co-localization studies (e.g., cytochrome c release via confocal microscopy) further confirm mitochondrial involvement .
Advanced Research Questions
Q. How does this compound modulate autophagy in CML cells, and what methodological approaches are used to assess this?
this compound induces autophagy through mTOR-Ulk1 pathway inhibition, independent of Beclin-1. Researchers employ LC3-I/II conversion assays (via Western blot), autophagosome visualization (mRFP-GFP-LC3 reporters), and p62/SQSTM1 degradation analysis. Pharmacological inhibitors (e.g., 3-MA, bafilomycin A1) are used to block autophagy, while acidic vesicle formation is quantified using monodansylcadaverine (MDC) staining .
Q. How can researchers resolve contradictions regarding this compound-induced autophagy’s role in cell survival vs. death?
Autophagy may act as a pro-survival mechanism in this compound-treated cells, as co-treatment with autophagy inhibitors (e.g., chloroquine) enhances apoptosis. Methodologically, dual staining for Annexin V and LC3-II, combined with viability assays under inhibitor conditions, helps dissect autophagy’s context-dependent role. Statistical analysis of co-treatment synergy (e.g., Chou-Talalay method) is recommended .
Q. What strategies optimize this compound concentrations for in vitro studies given variable IC50 values across cell lines?
IC50 values vary due to cell-specific Hsp90 client dependencies (e.g., 110–603 nM in CML lines). Researchers should perform dose-response curves (MTT assays) across 24–72 hours, validate target engagement via client protein degradation (e.g., BCR-ABL Western blot), and adjust concentrations based on metabolic activity (e.g., ATP-based assays) .
Methodological and Experimental Design
Q. How should combination therapies with this compound and autophagy inhibitors be designed?
Preclinical studies use sequential dosing (e.g., this compound followed by chloroquine) to avoid off-target effects. Key endpoints include caspase-3 activation (apoptosis), LC3-II/p62 levels (autophagy flux), and synergy quantification (e.g., CompuSyn software). Controls should include monotherapy arms and vehicle-treated cells .
Q. What techniques validate this compound’s specificity for Hsp90 client proteins in heterogeneous cancer models?
CRISPR/Cas9 knockout of Hsp90 or client genes (e.g., BCR-ABL) in isogenic cell lines can confirm target specificity. Thermal shift assays assess direct Hsp90 binding, while RNA-seq identifies compensatory pathways (e.g., PI3K/Akt) in resistant models .
Data Analysis and Interpretation
Q. How should conflicting results on this compound’s dual activation of pro-survival (Akt) and pro-death (caspase) pathways be interpreted?
Time-course experiments (e.g., phospho-Akt vs. cleaved caspase-3 Western blots) can delineate temporal pathway crosstalk. Computational modeling (e.g., Boolean networks) may predict dominant pathways under specific conditions .
Q. What advanced techniques elucidate this compound’s impact on β-catenin/c-Myc signaling?
Subcellular fractionation (nuclear vs. cytoplasmic β-catenin) and ChIP-seq for c-Myc target genes are critical. Co-treatment with Wnt pathway activators (e.g., CHIR99021) tests pathway rescue .
Controls and Validation
Q. What controls are essential for studying this compound’s effects on mitochondrial apoptosis?
Include negative controls (vehicle-treated cells), positive apoptosis inducers (e.g., staurosporine), and mitochondrial uncouplers (e.g., FCCP). Validate mitochondrial integrity via Seahorse assays (ATP production) and cytochrome c release via immunofluorescence .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
